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molecular formula C9H6NO6- B8751033 1,4-Benzenedicarboxylic acid, 2-nitro-, 1-methyl ester

1,4-Benzenedicarboxylic acid, 2-nitro-, 1-methyl ester

Cat. No. B8751033
M. Wt: 224.15 g/mol
InChI Key: MIIADZYPHVTLPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674822B2

Procedure details

Sulfuric acid conc (5 ml) was added to a solution of 1-methyl 2-nitroterephthalate (25.2 g, 0.112 mmol) in dioxane (120 ml) in a Parr shaker bottle and cooled to 0° C. Isobutene (100 ml) was added, the vessel was sealed, and vigorously shaken for 5 days. The crude product was dissolved in EtOAc after evaporation of the excess isobutene and washed with sat NaHCO3. The organic layer was dried over MgSO4, filtered, and evaporated leaving 23.0 g (73%) of 2-nitroterephthalic acid 4-tert-butyl ester 1-methyl ester as a yellow liquid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:18]=[C:17]([C:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])([O-:8])=[O:7].[CH2:22]=[C:23]([CH3:25])[CH3:24]>O1CCOCC1.CCOC(C)=O>[CH3:14][O:13][C:11](=[O:12])[C:10]1[CH:15]=[CH:16][C:17]([C:19]([O:21][C:23]([CH3:25])([CH3:24])[CH3:22])=[O:20])=[CH:18][C:9]=1[N+:6]([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C=C(C)C
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
vigorously shaken for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vessel was sealed
CUSTOM
Type
CUSTOM
Details
after evaporation of the excess isobutene
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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